Lower P-Glycoprotein Affinity: Resistance Profile Versus Docetaxel
Larotaxel demonstrates a much lower affinity for P-glycoprotein 1 (P-gp), a key mediator of multidrug resistance, compared to docetaxel. While a precise Ki value for larotaxel is not published, its classification as a poor P-gp substrate translates into demonstrable functional superiority [1]. Preclinical studies confirm that larotaxel retains activity in cell lines resistant to docetaxel, paclitaxel, doxorubicin, and vinblastine, unlike its comparators [2].
| Evidence Dimension | Activity in taxane-resistant cell lines |
|---|---|
| Target Compound Data | Active |
| Comparator Or Baseline | Docetaxel (Not active in same resistant models) |
| Quantified Difference | Qualitative difference: Active vs. Inactive |
| Conditions | In vitro, taxane-resistant breast cancer cell lines |
Why This Matters
For researchers modeling multidrug-resistant tumors, larotaxel is the taxane of choice, as docetaxel and paclitaxel are predicted to be ineffective in this context.
- [1] Metzger-Filho, O., Moulin, C., & de Azambuja, E. (2009). Larotaxel: broadening the road with new taxanes. Expert Opinion on Investigational Drugs, 18(8), 1183-1189. View Source
- [2] Liu, K., et al. (2014). Determination of larotaxel and its metabolites in rat plasma by liquid chromatography–tandem mass spectrometry: Application for a pharmacokinetic study. Journal of Chromatography B, 944, 1-6. View Source
